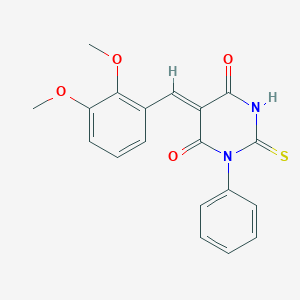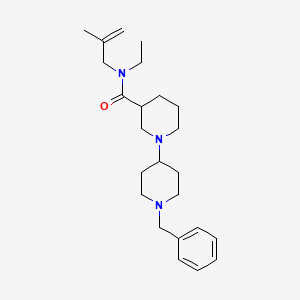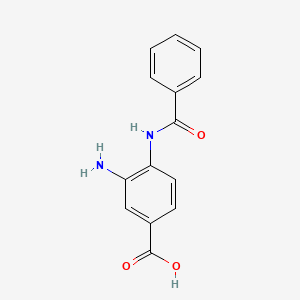![molecular formula C15H12FN5O2 B6132139 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6132139.png)
3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
作用机制
The mechanism of action of 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and cardiovascular effects. In vitro studies have shown that 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A reduces the production of pro-inflammatory cytokines and chemokines, inhibits the growth of cancer cells, and reduces the activity of enzymes involved in inflammation and cancer progression. In vivo studies have shown that 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A reduces blood pressure and improves cardiac function.
实验室实验的优点和局限性
3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A has several advantages for lab experiments, including its high purity and yield, its stability, and its ability to inhibit various signaling pathways and enzymes. However, there are also limitations to using 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A in lab experiments, including its limited solubility in aqueous solutions, its potential toxicity at high doses, and its limited availability.
未来方向
There are several future directions for research on 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its dosing and administration. Additionally, further studies are needed to fully understand the mechanism of action of 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A and its potential side effects.
Conclusion
In conclusion, 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. It has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. Further research is needed to fully understand the potential of 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A as a therapeutic agent.
合成方法
3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A has been synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig coupling reaction, and Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 3-fluoro-4-iodoaniline with 4-methoxy-3-(1H-tetrazol-1-yl)phenylboronic acid in the presence of a palladium catalyst and a base. The Buchwald-Hartwig coupling reaction involves the reaction of 3-fluoro-4-chloroaniline with 4-methoxy-3-(1H-tetrazol-1-yl)phenylamine in the presence of a palladium catalyst and a base. The Sonogashira coupling reaction involves the reaction of 3-fluoro-4-iodoaniline with 4-methoxy-3-(1H-tetrazol-1-yl)phenylacetylene in the presence of a palladium catalyst and a base. These methods have been optimized to yield 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A in high purity and yield.
科学研究应用
3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A has been studied extensively in various scientific research applications, including cancer research, inflammation research, and cardiovascular research. In cancer research, 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In cardiovascular research, 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A has been shown to reduce blood pressure and improve cardiac function.
属性
IUPAC Name |
3-fluoro-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O2/c1-23-14-6-5-12(8-13(14)21-9-17-19-20-21)18-15(22)10-3-2-4-11(16)7-10/h2-9H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXRPTQLXQTZLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)F)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![phenyl [2,2-dimethyl-6-(5-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate](/img/structure/B6132081.png)
![3-(3,4-dimethyl-1H-pyrazol-5-yl)-N-[1-(4-isobutylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6132089.png)
![1-isopropyl-4-[5-(4-methylphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6132096.png)
![1'-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4'-bipiperidin-3-ol](/img/structure/B6132098.png)

![N-{3-[3,4-bis(2-furoylamino)phenoxy]phenyl}-2-furamide](/img/structure/B6132109.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(4-hydroxy-3-methoxyphenyl)vinyl]-2-[(5-methyl-2-furyl)methyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6132140.png)
amino]-4-oxobutanoate](/img/structure/B6132142.png)
![3-iodo-1-[(1H-1,2,4-triazol-3-ylimino)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B6132150.png)
![1-(2-methoxy-6-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6132154.png)

![1-(2-butyl-1H-imidazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6132159.png)